methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate - 1708371-48-5

methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate

Catalog Number: EVT-2904617
CAS Number: 1708371-48-5
Molecular Formula: C11H12N4O3
Molecular Weight: 248.242
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Olmesartan Medoxomil

Compound Description: Olmesartan medoxomil is a prodrug that is hydrolyzed in vivo to olmesartan, an angiotensin II receptor blocker used to treat hypertension. []

Relevance: While Olmesartan Medoxomil possesses a more complex structure compared to methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate, both compounds share a common motif: the 1-methyl-1H-tetrazol-5-yl group. This shared moiety suggests potential similarities in their chemical reactivity and potential biological activities. []

Sodium 7β-[(2R,3S)-2-(4-Ethyl-2,3-dioxo-1-piperazinecarboxamido)-3-hydroxybutanamido]-7-methoxy-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylate (T-1982)

Compound Description: T-1982 is a semisynthetic cephamycin antibiotic with a broad spectrum of activity. Studies demonstrate its effectiveness against both gram-positive and gram-negative bacteria. Research highlights its distribution in various organs, including the liver, kidneys, and lungs, following parenteral administration. Importantly, T-1982 displays limited placental transfer and minimal absorption from the gastrointestinal tract. [, ]

Relevance: T-1982, despite being a considerably larger and more complex molecule, shares a crucial structural feature with methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate: the presence of the 1-methyl-1H-tetrazol-5-yl group. This shared moiety, although connected through a thiomethyl linker in T-1982 as opposed to a methoxy linker in the target compound, suggests potential similarities in their binding affinities to specific targets and potential overlap in their pharmacological profiles. [, ]

7β-(((Cyanomethyl)thio)acetamido)-7α-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic Acid (CS-1170)

Compound Description: CS-1170 is a semisynthetic 7α-methoxycephalosporin antibiotic. It demonstrates noteworthy antibacterial activity, especially when compared to established cephalosporins like cefoxitin and cephalothin. []

Relevance: CS-1170 and methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate share the 1-methyl-1H-tetrazol-5-yl group. The presence of this common structural feature, despite being attached via a thiomethyl linker in CS-1170 and a methoxy linker in the target compound, suggests that these compounds might exhibit comparable binding affinities to specific targets. []

Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate

Compound Description: This compound is a hexahydro-7H-pyrano[2,3-c]pyridazine derivative synthesized via a Diels-Alder reaction. Its crystal structure has been determined, offering insights into its three-dimensional conformation. []

Relevance: Both this compound and methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate belong to the tetrazole class of compounds, characterized by the presence of a five-membered ring containing four nitrogen atoms. [] Although the specific substitution patterns on the tetrazole ring differ, their shared chemical class suggests potential similarities in certain chemical properties and reactivity.

6-Bromo-1-butyl-3-ethoxycarbonyl-2-(N-methyl-N-phenylamino)methyl-5-(1,2,3,4-tetrazol-5-yl)methoxyindole

Compound Description: This complex indole derivative was synthesized and screened for its antimicrobial activity. []

Relevance: Similar to methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate, this compound incorporates the tetrazol-5-ylmethoxy moiety. The presence of this shared structural element, despite the overall structural differences, suggests a potential for similar chemical reactivity and potential overlap in their biological activity profiles, particularly concerning antimicrobial properties. []

7β-[[[(Aminocarbonyl)amino]-2-thienylacetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt (SQ 14,359)

Compound Description: SQ 14,359 is a 7-methoxylated cephalosporin with a thienylureidoacetyl side chain at the C-7 position. It shows broad-spectrum antibacterial activity, particularly against bacteria that produce β-lactamase. []

Relevance: SQ 14,359, while structurally distinct from methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate, shares a crucial structural element: the (1-methyl-1H-tetrazol-5-yl)thiomethyl group. This commonality, despite differences in their core structures and overall complexity, indicates that these compounds might exhibit similarities in their binding interactions with specific biological targets. This shared feature highlights the importance of this particular chemical group in potentially conferring antibacterial properties. []

Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is a tetrahydropyrimidine derivative containing a 1H-tetrazol-5-yl substituent. Its crystal structure has been analyzed, revealing details about its molecular geometry and intermolecular interactions. []

Relevance: While differing in overall structure, both this compound and methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate share the presence of a tetrazole ring. [] This shared chemical feature implies potential similarities in their chemical reactivity and potential biological activities, as tetrazole rings are known bioisosteres for carboxylic acids and can significantly impact a molecule's pharmacological profile.

(±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐(1‐methyl‐1H‐tetrazol‐5‐YL)‐1(E),3‐[2‐14C]butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one (BMY-22089)

Compound Description: BMY-22089 is a radiolabeled compound synthesized using [14C]methyl iodide. Its structure includes a tetrahydropyranone ring system with various substituents, including a 1-methyl-1H-tetrazol-5-yl group. []

Relevance: BMY-22089 and methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate both incorporate the 1-methyl-1H-tetrazol-5-yl moiety within their structures. [] Despite their distinct core structures, this shared feature suggests a possible similarity in their binding interactions with specific targets, emphasizing the potential relevance of this group in their respective biological activities.

Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM® 293)

Compound Description: LaSOM® 293 is a tetrahydropyrimidine derivative containing a 1-phenyl-1H-1,2,3-triazol-4-ylmethoxy substituent. It was synthesized using a Biginelli reaction followed by a Huisgen 1,3-dipolar cycloaddition. []

Relevance: Both LaSOM® 293 and methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate feature a heterocyclic ring system connected to a benzene ring through a methoxy linker. [] Although the specific heterocycles differ (a triazole in LaSOM® 293 and a tetrazole in the target compound), this structural similarity suggests potential overlap in their physicochemical properties and potential interactions with biological targets.

Cefamandole Amino Acid Acyloxymethyl Esters

Compound Description: These are a series of prodrug esters of cefamandole, a broad-spectrum cephalosporin antibiotic. The esters were designed to improve oral bioavailability but showed limited success in animal studies. []

Relevance: While these esters differ significantly in their core structure from methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate, their development highlights the challenges in designing prodrugs with improved oral absorption. The research emphasizes the importance of balancing lipophilicity, steric hindrance, and metabolic stability in developing effective prodrug strategies, which could be relevant for the target compound if oral bioavailability is a desired characteristic. []

Arylidene-1-methyl-1H-tetrazol-5-yl-hydrazidic Bromides

Compound Description: These compounds are intermediates in the synthesis of fused triazolotetrazoles. They were prepared by brominating arylidene-1-methyl-1H-tetrazol-5-ylhydrazines. []

Relevance: These bromides share the 1-methyl-1H-tetrazol-5-yl substructure with methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate. [] The reported solvolysis reactions of these bromides, leading to the formation of fused heterocycles, highlight the potential reactivity of the tetrazole ring in the target compound and suggest possible synthetic pathways for creating more complex molecules.

3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic Acid (9-Dichloromethylene-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)-amide

Compound Description: This compound is a fungicide with specific solid forms being patented. []

Relevance: Although structurally dissimilar to methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate, the mention of this compound introduces the concept of polymorphism – the ability of a compound to exist in different crystal structures. Polymorphism can impact a compound's physical properties, such as solubility and stability, which can influence its formulation and ultimately its biological activity. []

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol

Compound Description: This novel aminocyclopentitol was synthesized through a nucleophilic ring-opening reaction. It incorporates a 1-methyl-1H-tetrazol-5-ylthio moiety and has been fully characterized using spectroscopic techniques. []

Relevance: This compound and methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate share the 1-methyl-1H-tetrazol-5-yl group, albeit connected through a thioether linkage in the former and an ether linkage in the latter. [] This structural similarity hints at potentially similar chemical behavior and potential biological activity, particularly concerning interactions with biological targets that recognize the 1-methyl-1H-tetrazol-5-yl moiety.

7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives

Compound Description: These derivatives represent a new class of cephamycin analogs with modifications at both the C-7 amino group and the C-3′ position. Their synthesis utilizes a novel α-bromo acetamide intermediate and avoids the use of hazardous reagents like diphenyldiazomethane. []

Relevance: While these derivatives have a distinct cephem core structure compared to methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate, their development highlights the ongoing search for new β-lactam antibiotics. [] The innovative synthetic approaches used to generate these derivatives could provide inspiration for further modifications and structural diversification of the target compound, potentially leading to derivatives with enhanced or novel biological activities.

3-{1-[(3-Mercapto-4-phenyl-1,2,4-triazol-5-yl)methyl]-1,2,3,4-tetrazol-2-yl}-2H-chromenes and 3-(1-{[3-(allylsulfanyl)-4-phenyl-1,2,4-triazol-5-yl]methyl}-1,2,3,4-tetrazol-2-yl)-2H-chromenes

Compound Description: These compounds are chromene derivatives containing both triazole and tetrazole rings. They are synthesized through a multi-step process involving alkylation and cyclization reactions. []

Relevance: Both the described chromenes and methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate belong to the broader category of heterocyclic compounds. [] Despite differences in their core structures, the presence of multiple heterocyclic rings in both cases suggests potential for similar physicochemical properties and biological activities. The specific synthesis of these chromenes, particularly the incorporation of the tetrazole ring, could offer insights into potential synthetic modifications for the target compound.

3-(4-Bromophenyl)-1-butyl-5-[1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl]imidazolidine-2,4-dione

Compound Description: This compound is an imidazolidine-2,4-dione derivative containing a 1H-tetrazol-5-yl substituent. Its crystal structure has been determined, providing details about its molecular conformation and intermolecular interactions. []

Relevance: Both this compound and methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate share the presence of a tetrazole ring. [] Although their core structures and substitution patterns differ, this shared chemical feature suggests potential similarities in their chemical reactivity and possible biological activities. The presence of halogen substituents (bromine and chlorine) in this related compound also highlights the potential for introducing halogens into the target compound to modify its properties.

9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Compound Description: This compound, available as its potassium salt, is clinically used as an anti-asthma agent. []

Relevance: Both this compound and methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate share the presence of a tetrazole ring. [] This shared feature, despite differences in their core structures, suggests that both compounds might interact with biological targets in a similar fashion. The clinical relevance of this related compound as an anti-asthma drug underscores the pharmaceutical potential of molecules containing the tetrazole moiety.

2-Methoxy-6-[(3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-iminomethyl]phenyl Benzoate

Compound Description: This compound is a Schiff base that has been studied using in silico computational methods to predict its properties and potential biological activity. []

Relevance: This Schiff base and methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate both feature a methoxy-substituted benzene ring. [] While they differ in their specific structures and the heterocyclic components involved, this shared feature suggests potential similarities in their physicochemical properties, such as lipophilicity and solubility, which can influence their biological activities.

N-Succinimidyl 3-((4-(4-[(18)F]fluorobutyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(guanidinomethyl)benzoate ([(18)F]SFBTMGMB)

Compound Description: This compound is a residualizing prosthetic agent developed for labeling biomolecules with the positron-emitting isotope fluorine-18 (18F). It was successfully used to label an anti-HER2 nanobody while retaining its binding affinity and immunoreactivity. []

Relevance: Although structurally different from methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate, the development of [(18)F]SFBTMGMB highlights the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, for radiolabeling biomolecules. [] This approach could be explored for introducing radiolabels or other modifications to the target compound for applications in imaging or biological studies.

trans- and cis-3-(1-methyl-1H-pyrrol-2-yl)-1-(2H)-oxo-2-phenethyl-1,2,3,4-tetrahydroisoquino-lin-4-carboxylic Acids

Compound Description: These are isomeric tetrahydroisoquinoline derivatives synthesized from homophthalic anhydride and N-(1-methyl-1H-pyrrol-2-yl-methylidene)-phenethylamine. The study explored the stereochemical course of the reaction and the influence of reaction conditions on the isomeric ratio. []

Relevance: While structurally distinct from methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate, this study emphasizes the importance of stereochemistry in drug design and development. [] Although the target compound doesn't possess stereocenters like those in the tetrahydroisoquinoline derivatives, the research highlights the potential impact of stereochemical considerations if modifications are made to the target compound's structure that introduce stereocenters.

(2-Butyl-4-Substitutedthiamidothiocarbamido-1-{[2-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanol Derivatives

Compound Description: This series of compounds incorporates a tetrazole ring within a complex structure containing imidazole and thiourea moieties. They were synthesized through a multi-step process involving the reaction of an imidazole derivative with thiourea, followed by reaction with various isothiocyanates. []

Relevance: Despite the significant structural differences, these compounds and methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate share the presence of a tetrazole ring. [] This commonality highlights the versatility of the tetrazole moiety in medicinal chemistry and its potential to be incorporated into diverse molecular frameworks for exploring a wide range of biological activities.

7β-Amino-3-[(1-methyl-1H-tetrazo-5-yl)thiomethyl]-3-cephem-4-carboxylic Acid (7-AMCA)

Compound Description: 7-AMCA is a key intermediate in the synthesis of various cephalosporin antibiotics. Its synthesis involves using 7-aminocephalosporanic acid and 5-mercapto-1-methyl-1,2,3,4-tetrazole. []

Relevance: Similar to methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate, 7-AMCA contains the 1-methyl-1H-tetrazol-5-yl group, albeit connected through a thiomethyl linker in 7-AMCA and a methoxy linker in the target compound. [] The shared presence of this moiety suggests a possible similarity in their interactions with specific biological targets. Furthermore, the use of 7-AMCA as a crucial building block for cephalosporin antibiotics emphasizes the significance of the 1-methyl-1H-tetrazol-5-yl group in medicinal chemistry, particularly in the development of antibacterial agents.

Properties

CAS Number

1708371-48-5

Product Name

methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate

IUPAC Name

methyl 3-[(1-methyltetrazol-5-yl)methoxy]benzoate

Molecular Formula

C11H12N4O3

Molecular Weight

248.242

InChI

InChI=1S/C11H12N4O3/c1-15-10(12-13-14-15)7-18-9-5-3-4-8(6-9)11(16)17-2/h3-6H,7H2,1-2H3

InChI Key

COCMNUDPVKJUDK-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)COC2=CC=CC(=C2)C(=O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.